3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate
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Overview
Description
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate is an organic compound that combines an indole derivative with a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with an appropriate indole derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using solid acid catalysts. For example, zirconium and titanium-based solid acids have been shown to be effective in catalyzing the esterification of benzoic acids with alcohols . These catalysts offer the advantage of being reusable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products
Oxidation: 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-carboxybenzoate.
Reduction: 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzyl alcohol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function . Additionally, the ester and methoxy groups can undergo hydrolysis and oxidation, respectively, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: A simpler analog with similar functional groups.
Ethyl 3-methoxybenzoate: Another ester derivative with similar reactivity.
Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.
Uniqueness
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate is unique due to its combination of an indole ring and a methoxybenzoate ester. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H21NO5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 5-(3-methoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-5-26-21(24)19-13(2)22(3)18-10-9-16(12-17(18)19)27-20(23)14-7-6-8-15(11-14)25-4/h6-12H,5H2,1-4H3 |
InChI Key |
KMFCVTUTKJZVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C)C |
Origin of Product |
United States |
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